6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole
Description
6-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a hybrid heterocyclic compound featuring a benzothiazole core linked to a 1,2,3-triazole moiety via an azetidine-carbonyl bridge. Benzothiazoles are renowned for their broad-spectrum biological activities, including antitumor, antiviral, and antimicrobial properties . The triazole ring, a key pharmacophore, enhances binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(14-6-7-18-19(8-14)28-13-21-18)24-10-16(11-24)25-9-15(22-23-25)12-27-17-4-2-1-3-5-17/h1-9,13,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQULWWLDDHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Triazole Ring:
Formation of Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable amino alcohol or amino halide under basic conditions.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole, triazole, and azetidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .
Chemical Reactions Analysis
Triazole Formation
The CuAAC reaction involves:
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Alkyne activation : The alkyne (azetidine-1-carbonyl acetylene) coordinates to Cu(I).
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Azide deprotonation : The phenoxymethyl azide is deprotonated to form a reactive intermediate.
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Cycloaddition : Concerted [3+2] cycloaddition forms the 1,2,3-triazole ring.
Azetidine Coupling
The azetidine moiety is attached to the triazole via a ketone linkage. This step may involve:
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Nucleophilic substitution : The azetidine’s carbonyl oxygen acts as a nucleophile, attacking an electrophilic triazole carbon.
Benzothiazole Functionalization
Substitution at the 6-position likely involves:
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Electrophilic aromatic substitution : The benzothiazole’s electron-deficient ring undergoes substitution with the triazole-azetidine hybrid .
Table 2: Reaction Mechanism Highlights
| Reaction | Key Steps | Catalysts/Reagents | Critical Factors |
|---|---|---|---|
| Triazole formation | Alkyne activation, azide deprotonation, cycloaddition | CuI, sodium ascorbate | Temperature (room temp), solvent (DMSO) |
| Azetidine coupling | Carbonyl attack, ketone formation | Carbonyldiimidazole | Solvent (THF), reaction time |
Reaction Conditions
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Microwave assistance : Accelerates reaction rates and improves yields, as seen in benzothiazole synthesis .
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Catalyst selection : Copper catalysts (e.g., CuI) enhance regioselectivity in triazole formation .
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Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and facilitate cycloadditions.
Yield Enhancement
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Purification : Chromatography (e.g., flash chromatography) is critical for isolating the final product from byproducts.
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Byproduct minimization : Careful stoichiometry and excess reagent control reduce side reactions .
Table 3: Optimization Parameters
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of triazole derivatives, including the compound , is their use as antimicrobial agents . Research has shown that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that compounds with similar structures display potent antibacterial and antifungal properties, making them candidates for further development in treating infections caused by resistant pathogens .
Anticancer Properties
The triazole moiety has been linked to anticancer activities. Compounds incorporating triazole rings have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific compound discussed here may exhibit similar properties due to its structural features. In vitro studies have indicated that triazole derivatives can interfere with cancer cell metabolism and signaling pathways, leading to reduced tumor growth .
Anti-inflammatory Effects
Triazole derivatives are also being investigated for their anti-inflammatory properties . The presence of the benzothiazole ring in this compound may enhance its ability to modulate inflammatory responses. Research indicates that similar compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or benzothiazole rings can significantly influence biological activity. For example, modifications to the phenoxy group can enhance antimicrobial potency or selectivity against specific pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Benzothiazole-triazole hybrids : Compounds like those in combine benzothiazole with triazole via flexible linkers. For example, derivatives with diazenyl-thiazole substituents (e.g., 6a–p ) exhibit insecticidal activity, highlighting the role of the triazole in enhancing bioactivity .
- Phenoxymethyl-triazole derivatives: and describe compounds such as 9a–e, where phenoxymethyl-triazole is conjugated to benzimidazole and thiazole. These analogs demonstrate varied binding modes in docking studies, with substituents (e.g., fluorine in 9b) influencing potency .
Biological Activity
The compound 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole , identified by its CAS number 2034339-67-6, is a novel synthetic derivative that combines a benzothiazole moiety with a triazole substructure. This unique combination has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.3 g/mol. The structure features a benzothiazole ring fused with a triazole and an azetidine carbonyl group, which may influence its biological interactions and efficacy.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic activity against various cancer cell lines. A related study found that benzothiazole derivatives exhibited moderate to excellent cytotoxicity against five cancer lines, including NCI-H226 and MDA-MB-231, with some compounds showing IC50 values as low as 0.24 µM .
Table 1: Cytotoxic Activity of Related Benzothiazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18e | NCI-H226 | 0.31 |
| 18e | MDA-MB-231 | 0.92 |
| B7 | A431 | <1 |
| B7 | A549 | <2 |
The mechanism by which these compounds exert their effects often involves the activation of procaspase-3, leading to apoptosis in cancer cells. For example, the compound 18e was noted for its ability to activate procaspase-3 significantly more than standard treatments like PAC-1 . Additionally, the introduction of electron-withdrawing groups on the benzothiazole structure has been shown to enhance anticancer activity by stabilizing the active conformation necessary for interaction with target proteins .
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence suggesting that benzothiazoles can also exhibit anti-inflammatory effects. The compound B7 from a related study was noted for its ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α while inhibiting cell migration at low concentrations . This dual action could position compounds like This compound as valuable candidates in treating inflammatory diseases alongside cancer.
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives where structural modifications were systematically analyzed for their biological effects. The study concluded that specific substitutions on the benzothiazole ring significantly influenced both anticancer and anti-inflammatory activities .
Table 2: Summary of Biological Evaluations
Q & A
Basic: How can researchers optimize the synthesis of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including click chemistry for triazole ring formation and coupling of azetidine-carbonyl intermediates. Key optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .
- Catalyst Control: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires precise stoichiometry of CuSO₄·5H₂O and sodium ascorbate (1:2 molar ratio) to minimize side products .
- Temperature Regulation: Maintain reactions at 0–5°C during diazonium salt formation to prevent decomposition .
- Purification: Column chromatography with gradients of hexane/ethyl acetate (e.g., 0–25% ethyl acetate) ensures high purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
